molecular formula C6H16FNSi B14445487 N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine CAS No. 79129-12-7

N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine

Cat. No.: B14445487
CAS No.: 79129-12-7
M. Wt: 149.28 g/mol
InChI Key: QSOZZADHHKUEJX-UHFFFAOYSA-N
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Description

N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, a tert-butyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine typically involves the reaction of tert-butylamine with a fluorosilane precursor. One common method is the reaction of tert-butylamine with chlorodimethylfluorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the main product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silicon-fluorine bond to a silicon-hydrogen bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include N-tert-Butyl-1-hydroxy-1,1-dimethylsilanamine and N-tert-Butyl-1-alkoxy-1,1-dimethylsilanamine.

    Oxidation: Silanol derivatives are the major products.

    Reduction: The primary product is N-tert-Butyl-1-hydrido-1,1-dimethylsilanamine.

Scientific Research Applications

N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine has several applications in scientific research:

    Organic Synthesis:

    Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as enhanced thermal stability and resistance to oxidation.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive silicon-containing compounds that could have therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine involves its ability to undergo nucleophilic substitution reactions. The silicon-fluorine bond is relatively weak, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications where the compound acts as a source of silicon-containing groups. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-1,1-dimethylallylamine
  • N-tert-Butyl-1,1-dimethylpropargylamine
  • N-tert-Butyltrimethylsilylamine

Uniqueness

N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly useful in organic synthesis, where selective introduction of silicon-containing groups is desired.

Properties

CAS No.

79129-12-7

Molecular Formula

C6H16FNSi

Molecular Weight

149.28 g/mol

IUPAC Name

N-[fluoro(dimethyl)silyl]-2-methylpropan-2-amine

InChI

InChI=1S/C6H16FNSi/c1-6(2,3)8-9(4,5)7/h8H,1-5H3

InChI Key

QSOZZADHHKUEJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N[Si](C)(C)F

Origin of Product

United States

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